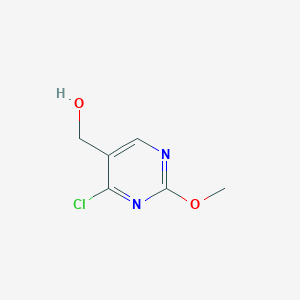

(4-Chloro-2-methoxypyrimidin-5-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2O2 |

|---|---|

Molecular Weight |

174.58 g/mol |

IUPAC Name |

(4-chloro-2-methoxypyrimidin-5-yl)methanol |

InChI |

InChI=1S/C6H7ClN2O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3 |

InChI Key |

AQMDSPBRNUOXGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=N1)Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Methoxypyrimidin 5 Yl Methanol

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1) suggests a logical disconnection strategy that breaks the molecule down into simpler, commercially available starting materials. The primary disconnections are at the C-Cl, C-O, and C-C bonds attached to the pyrimidine (B1678525) core.

The target molecule 1 can be conceptually derived from its 4-hydroxy (or tautomeric 4-pyrimidone) precursor, (4-hydroxy-2-methoxypyrimidin-5-yl)methanol (2 ). This transformation is a standard chlorination of a pyrimidone. The hydroxymethyl group at the C5 position can be retrosynthetically traced back to a more stable and synthetically accessible carboxylate ester, such as ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate (3 ). This suggests that a reduction of the ester group is a key final-stage transformation.

Further disconnection of intermediate 3 points towards ethyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (4 ). This intermediate is central as it contains the core pyrimidine ring with the required substituents at C2 and C5, and a hydroxyl group at C4 that can be later converted to the chloro group.

The pyrimidine ring of 4 can be constructed through the classical Prinzbach synthesis or a similar condensation reaction. This involves the reaction of a three-carbon component with a urea (B33335) or a related derivative. Key precursors for the formation of the pyrimidine ring of intermediate 4 are O-methylisourea and a dialkyl alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate.

This analysis identifies the following key precursors:

O-methylisourea

Diethyl ethoxymethylenemalonate

Chlorinating agents (e.g., phosphorus oxychloride)

Reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride)

Classical Synthetic Routes to the Pyrimidine Core and Functionalization

The construction of the substituted pyrimidine core is a cornerstone of this synthesis. A widely adopted method involves the condensation of a urea derivative with a β-dicarbonyl compound or its equivalent.

A plausible and documented route begins with the condensation of a salt of O-methylisourea with diethyl ethoxymethylenemalonate. This reaction is typically carried out in an aqueous medium in the presence of a base, such as an alkali metal hydroxide (B78521). The cyclization reaction forms the sodium or potassium salt of 5-ethoxycarbonyl-4-hydroxy-2-methoxypyrimidine. Subsequent neutralization with an acid yields 5-ethoxycarbonyl-4-hydroxy-2-methoxypyrimidine (4 ).

The next critical step is the functionalization of the C4 position. The hydroxyl group of the pyrimidone tautomer is converted to a chloro group. This is a standard transformation in pyrimidine chemistry, often achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction can be performed with or without a solvent and often includes a tertiary amine base like N,N-dimethylaniline to neutralize the generated HCl. This step yields ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate (3 ).

Targeted Synthesis of the Hydroxymethyl Group

The introduction of the hydroxymethyl group at the C5 position is achieved through the reduction of the corresponding ester. This transformation is a well-established method in organic synthesis.

Starting from ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate (3 ), the ester functionality is reduced to a primary alcohol. This can be accomplished using a variety of reducing agents. Common laboratory-scale reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Alternatively, sodium borohydride (NaBH₄) can be used, often in a protic solvent like ethanol, sometimes with the addition of a Lewis acid to enhance its reducing power. The choice of reducing agent depends on the scale of the reaction and the presence of other sensitive functional groups. The reduction of the ester group in 3 directly affords the target compound, this compound (1 ).

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity of the final product requires careful consideration of the reaction conditions at each step of the synthesis.

Table 1: Optimization of the Chlorination of 5-ethoxycarbonyl-4-hydroxy-2-methoxypyrimidine

| Parameter | Condition A | Condition B | Condition C |

| Chlorinating Agent | POCl₃ (excess) | POCl₃ (2 eq.) | SOCl₂/DMF |

| Solvent | None | Toluene (B28343) | Acetonitrile |

| Base | N,N-dimethylaniline | Pyridine (B92270) | None |

| Temperature | Reflux (110°C) | 80°C | 70°C |

| Reaction Time | 4 hours | 6 hours | 8 hours |

| Yield (%) | 85 | 92 | 78 |

| Purity (%) | 95 | 98 | 93 |

For the chlorination step, using a slight excess of phosphorus oxychloride in a high-boiling inert solvent like toluene with pyridine as a base can lead to higher yields and purity by ensuring complete conversion and minimizing side reactions.

Table 2: Optimization of the Reduction of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

| Parameter | Condition A | Condition B | Condition C |

| Reducing Agent | LiAlH₄ | NaBH₄ | NaBH₄/LiCl |

| Solvent | THF | Ethanol | THF/Ethanol |

| Temperature | 0°C to rt | rt | rt |

| Reaction Time | 2 hours | 12 hours | 4 hours |

| Yield (%) | 95 | 88 | 93 |

| Purity (%) | 98 | 96 | 99 |

In the reduction step, while LiAlH₄ gives high yields rapidly, its handling on a large scale can be hazardous. The use of NaBH₄ in combination with an additive like lithium chloride in a mixed solvent system can provide a safer and equally effective alternative, often with improved purity of the final product. Purification of the final product is typically achieved by recrystallization or column chromatography.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Incorporating principles of green chemistry is crucial for developing a sustainable synthesis of this compound.

For the pyrimidine core synthesis, conducting the initial condensation in an aqueous medium, as described in some patents, is a significant green advantage over using organic solvents.

The chlorination step traditionally uses an excess of POCl₃, which is hazardous and generates significant waste. A greener approach involves using a stoichiometric amount of the chlorinating agent in a recyclable, high-boiling solvent, or even exploring solvent-free conditions. lookchem.com

For the reduction of the ester, catalytic hydrogenation presents a much greener alternative to the use of stoichiometric metal hydride reagents. nih.gov Catalysts based on ruthenium or other transition metals can efficiently reduce esters to alcohols using molecular hydrogen, with water being the only byproduct. nih.gov Another emerging green method is the use of photocatalysts that can reduce esters under irradiation with visible light.

Table 3: Comparison of Green Metrics for Ester Reduction

| Method | Reducing Agent | Solvent | Byproducts | Process Mass Intensity (PMI) |

| Classical | LiAlH₄ | THF | Metal salts | High |

| Improved | NaBH₄ | Ethanol | Borate salts | Moderate |

| Green | H₂/Ru-catalyst | Methanol (B129727) | Water | Low |

Stereoselective Synthesis (If Applicable to Chiral Derivatives or Analogues)

The target molecule, this compound, is achiral, and therefore, its synthesis does not require stereoselective control. However, if this compound were to be used as a scaffold for the synthesis of chiral derivatives, stereoselective methods would become critical.

For instance, chiral analogues could be synthesized by attaching a chiral moiety to the hydroxymethyl group. If the hydroxymethyl group were to be oxidized to an aldehyde, subsequent nucleophilic addition of a Grignard or organolithium reagent would generate a chiral secondary alcohol. The use of a chiral catalyst or auxiliary in such a reaction could induce stereoselectivity, leading to an enantiomeric excess of one stereoisomer.

Furthermore, this pyrimidine scaffold is found in more complex chiral molecules like nucleoside analogues. nih.gov In the synthesis of such compounds, the pyrimidine base is coupled to a chiral sugar moiety. The stereochemistry of the sugar is crucial for the biological activity of the final nucleoside. The synthesis of these complex molecules often involves stereoselective glycosylation reactions to control the anomeric configuration. nih.gov

Reactivity and Transformation Pathways of 4 Chloro 2 Methoxypyrimidin 5 Yl Methanol

Nucleophilic Substitution Reactions at the Chloropyrimidine Moiety

The pyrimidine (B1678525) ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position of (4-Chloro-2-methoxypyrimidin-5-yl)methanol is an effective leaving group, activated by the electron-withdrawing nature of the ring nitrogens. This facilitates its displacement by a wide range of nucleophiles. Generally, for chloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. stackexchange.com

Amination Reactions (e.g., Buchwald-Hartwig C-N Bond Formation)

The substitution of the C4-chloro group with nitrogen nucleophiles is a fundamental method for synthesizing various aminopyrimidine derivatives. While traditional SNAr reactions with amines can occur, often requiring harsh conditions, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and more versatile approach for forming C-N bonds. preprints.org

The Buchwald-Hartwig reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl or heteroaryl halide with an amine. This methodology is broadly applicable to electron-deficient heterocyclic chlorides. For a substrate like this compound, this reaction would proceed by replacing the chlorine atom with a primary or secondary amine, leaving the methoxy (B1213986) and hydroxymethyl groups intact under appropriate conditions.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Heteroaryl Chloride

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Temperature | Product |

| Heteroaryl-Cl | R¹R²NH | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene (B28343) | 100 °C | Heteroaryl-NR¹R² |

| 4-Chloropyrimidine (B154816) derivative | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 80-110 °C | 4-Anilinopyrimidine derivative |

Note: This table represents typical conditions and may require optimization for the specific substrate.

Alkoxylation and Thiolation Reactions

Similar to amination, the chlorine atom can be displaced by oxygen (alkoxylation) and sulfur (thiolation) nucleophiles. The reaction with alkoxides (e.g., sodium methoxide) or thiolates (e.g., sodium thiophenoxide) typically proceeds via an SNAr mechanism to yield the corresponding 4-alkoxy or 4-thioether pyrimidine derivatives.

In a study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a related structure, treatment with sodium phenoxide and sodium thiophenoxide resulted in the expected substitution products. rsc.org Palladium-catalyzed Buchwald-Hartwig C-O and C-S coupling reactions have also been developed, providing an alternative route that often proceeds under milder conditions than traditional SNAr, particularly for less reactive nucleophiles.

Cyanation and Other Carbon Nucleophile Additions

The introduction of a cyano group is a valuable transformation, as the resulting nitrile can be further elaborated into functional groups such as carboxylic acids, amines, or ketones. The cyanation of heteroaryl chlorides can be achieved through several methods. wikipedia.org Palladium-catalyzed cyanation, using sources like zinc cyanide (Zn(CN)₂) or potassium ferricyanide, is a common modern approach. wikipedia.org

Alternatively, the Rosenmund-von Braun reaction, which uses copper(I) cyanide in a polar, high-boiling solvent, can be employed. organic-chemistry.org These reactions are expected to convert this compound into 4-cyano-2-methoxy-5-(hydroxymethyl)pyrimidine. It is important to note that in some pyrimidine systems, unexpected reactivities can occur; for instance, attempts to cyanate (B1221674) ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide led to the displacement of the methylthio group rather than the chloro group. rsc.org

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group at the C5 position is a primary alcohol, which can undergo a variety of characteristic reactions, most notably oxidation to carbonyl compounds or reduction to a methyl group.

Oxidation Reactions (e.g., Jones Oxidation, Dess-Martin Oxidation, Corey-Kim Oxidation)

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions.

Jones Oxidation : This method utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.org It is a powerful oxidizing agent that typically converts primary alcohols directly to carboxylic acids, as any initially formed aldehyde is quickly hydrated in the aqueous acidic medium and further oxidized. organicchemistrytutor.comalfa-chemistry.comorganic-chemistry.orgadichemistry.com This reaction would transform the hydroxymethyl group into a carboxylic acid moiety.

Dess-Martin Oxidation : The use of Dess-Martin periodinane (DMP) provides a very mild and selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgwikipedia.org The reaction is performed under neutral conditions, typically in chlorinated solvents like dichloromethane, at room temperature. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Its high chemoselectivity makes it suitable for complex molecules with sensitive functional groups. wikipedia.org This method would convert the hydroxymethyl group to a formyl (aldehyde) group.

Corey-Kim Oxidation : This procedure uses a complex formed from N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), followed by the addition of a base like triethylamine. wikipedia.orgnrochemistry.comalfa-chemistry.comyoutube.com It is another mild technique for converting primary alcohols to aldehydes. chem-station.com The reaction is typically run at low temperatures and tolerates many functional groups, though allylic and benzylic alcohols may sometimes be converted to the corresponding chlorides as a side reaction. wikipedia.orgchem-station.com

Table 2: Comparison of Oxidation Methods for Primary Alcohols

| Oxidation Method | Reagent(s) | Typical Conditions | Product from Primary Alcohol | Key Features |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0-25 °C | Carboxylic Acid | Strong, acidic conditions; inexpensive. wikipedia.orgorganic-chemistry.orgadichemistry.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Aldehyde | Mild, neutral pH, high selectivity, easy workup. wikipedia.orgorganic-chemistry.org |

| Corey-Kim Oxidation | NCS, DMS, Et₃N | Toluene, -25 °C to RT | Aldehyde | Mild conditions, tolerates many functional groups. nrochemistry.comalfa-chemistry.com |

Reduction Reactions (e.g., Hydride Reductions)

Direct reduction of a hydroxymethyl group to a methyl group (deoxygenation) is a multi-step process and is not typically achieved with simple hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reagents are used to reduce carbonyls to alcohols.

To achieve deoxygenation, the hydroxyl group must first be converted into a better leaving group, for example, via tosylation or conversion to a halide. The resulting intermediate can then be reduced. An alternative, more direct method for the deoxygenation of α-heteroaryl-substituted methanols has been developed using a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and imidazole. acs.org This metal-free process proceeds by converting the alcohol to an iodide intermediate, which is then reduced in situ. acs.orgacs.org This method is effective for heteroaryl methanols where the ring nitrogen can stabilize the reaction intermediate, which would be applicable to the pyrimidine system. acs.orgacs.org

Esterification and Etherification Reactions

The hydroxyl group of this compound is a primary alcohol, making it amenable to standard esterification and etherification reactions. These transformations are fundamental in medicinal chemistry for modifying a molecule's polarity, solubility, and metabolic stability.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst or a coupling agent. This reaction converts the hydroxymethyl group into an ester functionality. The general scheme for the esterification of this compound is presented below.

Etherification , on the other hand, involves the conversion of the alcohol into an ether. This can be achieved through various methods, including the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction | Reagents and Conditions | Product |

| Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄), Heat | (4-Chloro-2-methoxypyrimidin-5-yl)methyl ester |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 5-(Alkoxymethyl)-4-chloro-2-methoxypyrimidine |

Halogenation Reactions (e.g., Appel Reaction)

The conversion of the primary alcohol in this compound to an alkyl halide can be efficiently achieved through halogenation reactions, with the Appel reaction being a prominent example. wikipedia.orgorganic-chemistry.org The Appel reaction provides a mild method for the conversion of primary and secondary alcohols to the corresponding alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄, CBr₄). wikipedia.orgorganic-chemistry.org

The reaction proceeds via the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with the carbon tetrahalide. wikipedia.orgorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium intermediate. wikipedia.orgorganic-chemistry.org Subsequent Sₙ2 displacement by the halide ion results in the formation of the alkyl halide and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

For this compound, the Appel reaction would be expected to convert the hydroxymethyl group into a halomethyl group. The choice of carbon tetrahalide would determine the resulting halide (chloride, bromide, or iodide).

| Halogenating Agent | Product |

| CCl₄ / PPh₃ | 4-Chloro-5-(chloromethyl)-2-methoxypyrimidine |

| CBr₄ / PPh₃ | 5-(Bromomethyl)-4-chloro-2-methoxypyrimidine |

| CI₄ / PPh₃ | 4-Chloro-5-(iodomethyl)-2-methoxypyrimidine |

This transformation is valuable as it converts the alcohol into a good leaving group, paving the way for a variety of subsequent nucleophilic substitution reactions to introduce further diversity at the 5-position of the pyrimidine ring.

Cross-Coupling Reactions at the Pyrimidine Ring

The chlorine atom at the 4-position of the pyrimidine ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.

In the context of this compound, the chlorine atom at the C4 position can be readily displaced by a variety of aryl or heteroaryl groups using Suzuki-Miyaura coupling conditions. This allows for the introduction of diverse substituents at this position, which is of significant interest in the development of new pharmaceutical agents. A scalable and environmentally friendly protocol for a Suzuki-Miyaura cross-coupling in water has been reported for a similar chloropyrimidine derivative. researchgate.net

| Arylboronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (2-Methoxy-4-phenylpyrimidin-5-yl)methanol |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | (2-Methoxy-4-(pyridin-3-yl)pyrimidin-5-yl)methanol |

| 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | (2-Methoxy-4-(p-tolyl)pyrimidin-5-yl)methanol |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out in the presence of a base. wikipedia.org

The chlorine atom of this compound can participate in Sonogashira coupling to introduce an alkynyl substituent at the C4 position of the pyrimidine ring. This transformation is valuable for the synthesis of compounds with extended π-systems and for accessing further functionalization through the newly introduced alkyne. The Sonogashira cross-coupling reaction has been successfully applied to other substituted chloropyrimidines. researchgate.net

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | (2-Methoxy-4-(phenylethynyl)pyrimidin-5-yl)methanol |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | (2-Methoxy-4-((trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol |

| Propargyl alcohol | PdCl₂(MeCN)₂ | CuI | Piperidine | (4-(3-Hydroxyprop-1-yn-1-yl)-2-methoxypyrimidin-5-yl)methanol |

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and for the stability of the organotin reagents. organic-chemistry.orgwikipedia.org

This compound can undergo Stille coupling at the C4 position with various organostannanes, including vinyl-, aryl-, and heteroarylstannanes. This allows for the introduction of a diverse array of substituents, making it a valuable tool in combinatorial chemistry and drug discovery.

| Organostannane | Catalyst | Product |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | (2-Methoxy-4-vinylpyrimidin-5-yl)methanol |

| Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | (2-Methoxy-4-phenylpyrimidin-5-yl)methanol |

| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | (2-Methoxy-4-(thiophen-2-yl)pyrimidin-5-yl)methanol |

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the formation of carbon-carbon bonds involving sp³-, sp²-, and sp-hybridized carbon atoms. wikipedia.org

The chlorine atom of this compound can be effectively coupled with various organozinc reagents under Negishi conditions. This reaction has been utilized in the synthesis of pyrimidine-containing protein kinase C inhibitors, highlighting its utility in medicinal chemistry. nih.gov

| Organozinc Reagent | Catalyst | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | (2-Methoxy-4-phenylpyrimidin-5-yl)methanol |

| Ethylzinc bromide | Ni(acac)₂ / PPh₃ | (4-Ethyl-2-methoxypyrimidin-5-yl)methanol |

| Allylzinc bromide | Pd(dppf)Cl₂ | (4-Allyl-2-methoxypyrimidin-5-yl)methanol |

Hiyama Cross-Coupling Reaction

The Hiyama cross-coupling reaction serves as a potent method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organosilane with an organic halide. wikipedia.org In the context of this compound, the chloro group at the C4 position of the pyrimidine ring is the reactive site for this transformation. This reaction typically requires activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base to facilitate transmetalation to the palladium center. organic-chemistry.org

While direct experimental data for the Hiyama coupling of this compound is not extensively documented in publicly available literature, the reactivity of similar chloropyrimidine substrates in palladium-catalyzed cross-coupling reactions is well-established. nih.gov For instance, various aryl- and heteroaryl-chlorides have been successfully coupled with aryltrifluorosilanes under palladium catalysis. nih.gov The general mechanism proceeds via an oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with the activated organosilane, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The presence of the 2-methoxy and 5-hydroxymethyl groups on the pyrimidine ring can influence the electronic properties and steric hindrance of the substrate, potentially affecting reaction rates and yields. The methoxy group, being electron-donating, might slightly deactivate the chloro position towards oxidative addition compared to an unsubstituted chloropyrimidine. Conversely, the hydroxymethyl group could potentially coordinate with the palladium catalyst, influencing the reaction's regioselectivity and efficiency.

A representative, albeit hypothetical, Hiyama cross-coupling reaction involving this compound is depicted below:

Hypothetical Reaction Scheme:

| Catalyst System | Organosilane (R-Si(OR')3) | Activator | Potential Product (Illustrative) |

| Pd(PPh3)4 | Phenyltrimethoxysilane | TBAF | (4-Phenyl-2-methoxypyrimidin-5-yl)methanol |

| PdCl2(dppf) | Vinyltrimethoxysilane | CsF | (4-Vinyl-2-methoxypyrimidin-5-yl)methanol |

| Pd(OAc)2 / SPhos | Thienyltrimethoxysilane | K3PO4 | (4-(Thiophen-2-yl)-2-methoxypyrimidin-5-yl)methanol |

Kumada Cross-Coupling Reaction

The Kumada cross-coupling reaction provides another avenue for C-C bond formation by reacting an organic halide with a Grignard reagent (organomagnesium halide), typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org For this compound, the chloro group at the C4 position would be the electrophilic partner in this reaction.

The primary advantage of the Kumada coupling lies in the high nucleophilicity of Grignard reagents, which can lead to high reaction rates. organic-chemistry.org However, this high reactivity also poses a challenge in terms of functional group compatibility. The presence of the hydroxymethyl group (-CH2OH) in this compound is problematic as the acidic proton of the hydroxyl group would be readily deprotonated by the Grignard reagent, consuming the nucleophile and potentially inhibiting the catalytic cycle. To circumvent this, protection of the hydroxyl group, for instance as a silyl (B83357) ether (e.g., TBDMS ether), would be a necessary prerequisite for a successful Kumada coupling.

Following protection of the alcohol, the resulting chloro-pyrimidine derivative could then undergo Kumada coupling with various Grignard reagents. The choice of catalyst, often a nickel-phosphine complex (e.g., NiCl2(dppe)) or a palladium-phosphine complex (e.g., Pd(PPh3)4), is crucial for achieving good yields and minimizing side reactions. organic-chemistry.org

A plausible, protected reaction pathway is outlined below:

Hypothetical Protected Reaction Scheme:

Protection: this compound + Protecting Group -> 4-Chloro-2-methoxy-5-((protected-oxy)methyl)pyrimidine

Kumada Coupling: 4-Chloro-2-methoxy-5-((protected-oxy)methyl)pyrimidine + R-MgBr --[Ni or Pd catalyst]--> 4-R-2-methoxy-5-((protected-oxy)methyl)pyrimidine

Deprotection: 4-R-2-methoxy-5-((protected-oxy)methyl)pyrimidine -> (4-R-2-methoxypyrimidin-5-yl)methanol

| Catalyst | Grignard Reagent (R-MgBr) | Potential Product (Illustrative, after deprotection) |

| NiCl2(dppe) | Phenylmagnesium bromide | (4-Phenyl-2-methoxypyrimidin-5-yl)methanol |

| Pd(PPh3)4 | Methylmagnesium bromide | (4-Methyl-2-methoxypyrimidin-5-yl)methanol |

| NiCl2(dppp) | Isopropylmagnesium chloride | (4-Isopropyl-2-methoxypyrimidin-5-yl)methanol |

Rearrangement Reactions and Fragmentations (e.g., Chugaev Reaction if applicable)

While specific rearrangement reactions for this compound are not prominently reported, the pyrimidine core and its substituents suggest potential for certain types of intramolecular transformations under specific conditions.

One notable rearrangement in pyrimidine chemistry is the thermal rearrangement of alkoxypyrimidines to N-alkyl-oxopyrimidines. rsc.org For instance, 2-methoxypyrimidines have been shown to rearrange upon heating to yield the corresponding N-methyl-2-oxopyrimidines. rsc.org This reaction is thought to proceed via an intermolecular, ionic mechanism. rsc.org It is conceivable that under thermal stress, the 2-methoxy group of this compound could potentially migrate to one of the ring nitrogens. However, the presence of other substituents and the specific reaction conditions would greatly influence the feasibility and outcome of such a rearrangement.

The Chugaev reaction is a specific thermal elimination (pyrolysis) of an alcohol to an alkene via a xanthate intermediate. wikipedia.orgalfa-chemistry.com This reaction proceeds through a syn-elimination mechanism. chemistry-reaction.com For the Chugaev reaction to be applicable to this compound, the hydroxymethyl group would first be converted to a xanthate ester. However, the Chugaev elimination requires a hydrogen atom on a carbon atom beta to the alcohol-bearing carbon. In this compound, the carbon bearing the hydroxyl group is attached to the C5 of the pyrimidine ring, which does not have a hydrogen atom. Therefore, a classical Chugaev elimination to form an exocyclic double bond is not structurally possible for this compound.

Reaction Kinetics and Mechanistic Elucidation of Key Transformations

Detailed kinetic and mechanistic studies specifically for transformations involving this compound are scarce in the literature. However, extensive research on palladium-catalyzed cross-coupling reactions of chloropyrimidines and related heteroaryl chlorides provides a solid framework for understanding the mechanistic pathways. nih.gov

For both Hiyama and Kumada couplings, the catalytic cycle is generally accepted to involve three key steps:

Oxidative Addition: The initial and often rate-determining step is the oxidative addition of the C-Cl bond of the pyrimidine to the low-valent palladium(0) or nickel(0) catalyst, forming a square planar M(II) complex. The electronic nature of the pyrimidine ring influences this step; electron-withdrawing groups generally accelerate it, while electron-donating groups, like the 2-methoxy group, may slow it down.

Transmetalation: The organometallic nucleophile (organosilane or Grignard reagent) transfers its organic group to the metal center, displacing the halide. For Hiyama couplings, this step requires an activator to form a hypervalent silicon species that is sufficiently reactive for transmetalation. organic-chemistry.org For Kumada couplings, this step is typically fast due to the high reactivity of the Grignard reagent.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the C-C bond of the product and regenerating the M(0) catalyst.

Advanced Structural Analysis and Spectroscopic Characterization

Single Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

No publicly available single crystal X-ray diffraction data for (4-Chloro-2-methoxypyrimidin-5-yl)methanol could be found. Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state cannot be provided at this time. Such studies would be invaluable in understanding the compound's solid-state packing and hydrogen bonding networks.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics (e.g., 2D NMR, NOESY, DOSY)

While basic 1H and 13C NMR data may exist in proprietary databases or unpublished literature, no advanced NMR studies such as 2D NMR (COSY, HSQC, HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), or Diffusion-Ordered Spectroscopy (DOSY) for this compound are available in the public domain. This information would be crucial for the unambiguous assignment of proton and carbon signals, and for providing insights into the molecule's solution-state conformation, spatial proximities of atoms, and dynamic properties.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would provide the precise mass of this compound and offer insights into its fragmentation pathways upon ionization, is not publicly documented. The table below is a placeholder for such data, should it become available.

| Analysis | Data |

| Precise Mass (M+H)+ | Data not available |

| Major Fragment Ions | Data not available |

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Functional Group Vibrations and Molecular Structure

Experimental Fourier-transform infrared (FT-IR) and Raman spectra for this compound are not available in surveyed scientific literature. These techniques would help to identify and characterize the vibrational modes of its functional groups, such as the O-H stretch of the alcohol, C-O stretches, C-Cl stretch, and the various vibrations of the pyrimidine (B1678525) ring. The following table indicates the expected regions for key vibrational modes, but lacks specific experimental values.

| Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 | Data not available |

| C-H Stretch (Aromatic) | 3000-3100 | Data not available |

| C-H Stretch (Aliphatic) | 2850-3000 | Data not available |

| C=N Stretch (Ring) | 1550-1650 | Data not available |

| C=C Stretch (Ring) | 1400-1600 | Data not available |

| C-O Stretch (Methoxy) | 1000-1300 | Data not available |

| C-Cl Stretch | 600-800 | Data not available |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Derivatives

This compound is an achiral molecule. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study chiral molecules, are not applicable. Should chiral derivatives of this compound be synthesized, these techniques would be essential for determining their absolute stereochemistry.

Computational Chemistry and Molecular Modeling of 4 Chloro 2 Methoxypyrimidin 5 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For (4-Chloro-2-methoxypyrimidin-5-yl)methanol, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can elucidate its fundamental properties. researchgate.net

Electronic Structure and Reactivity: The electronic properties are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. researchgate.netijcce.ac.ir Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups are expected to be nucleophilic sites, while the hydrogen atoms and regions near the electron-withdrawing chlorine atom are likely electrophilic. rsc.org

Table 1: Predicted Electronic Properties of a Substituted Pyrimidine Derivative (Illustrative Data)

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Measures molecular polarity |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Spectroscopic Properties: DFT calculations are also employed to predict spectroscopic data. Theoretical vibrational frequencies from IR spectroscopy can be calculated and compared with experimental data to confirm the molecular structure. ijcce.ac.ir Similarly, ¹H and ¹³C NMR chemical shifts can be computed with high accuracy, aiding in the structural elucidation of the molecule and its derivatives. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The pyrimidine ring itself is expected to be largely planar. mdpi.com A potential energy surface (PES) can be mapped by systematically rotating these key dihedral angles and calculating the corresponding energy at each point. This map reveals the low-energy, stable conformations (local minima) and the energy barriers required to transition between them (saddle points). For the hydroxymethyl group, staggered conformations that minimize steric hindrance with the adjacent ring substituents are expected to be the most stable. The orientation of the methoxy group is influenced by steric interactions with the adjacent nitrogen atom and the C-H bond of the ring.

Table 2: Torsional Scan Data for a Representative C-C Single Bond Rotation (Illustrative)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.0 | Eclipsed (High Energy) |

| 60 | 0.0 | Gauche (Energy Minimum) |

| 120 | 5.5 | Eclipsed (High Energy) |

| 180 | 0.5 | Anti (Energy Minimum) |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes. For this compound, MD simulations are invaluable for studying its behavior in a solution, such as water or an organic solvent.

By simulating the molecule surrounded by explicit solvent molecules, one can analyze the formation and dynamics of intermolecular interactions. The hydroxymethyl group is a prime site for hydrogen bonding, acting as both a hydrogen bond donor (from the -OH group) and acceptor (at the oxygen atom). The nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group can also act as hydrogen bond acceptors. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds, which are critical for understanding the molecule's solubility and interactions with biological targets. figshare.com These simulations also reveal how solvent molecules arrange themselves around the solute, forming a solvation shell that influences the molecule's conformational preferences and reactivity. nih.gov

Reaction Mechanism Elucidation through Transition State Analysis and Intrinsic Reaction Coordinate (IRC) Calculations

The chlorine atom at the C4 position of the pyrimidine ring is a potential site for nucleophilic aromatic substitution (SₙAr). This type of reaction is common for electron-deficient aromatic rings like pyrimidines. stackexchange.com Computational methods can be used to elucidate the detailed mechanism of such a reaction, for example, with a simple nucleophile like a hydroxide (B78521) ion.

The SₙAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net Transition state (TS) analysis is used to locate the structure and energy of the highest point along the reaction pathway. The energy of this transition state determines the reaction rate. For this compound, the presence of both methoxy (electron-donating) and chloro (electron-withdrawing) groups influences the stability of the transition state. wuxiapptec.com

Calculations can determine the activation energy barrier for the nucleophilic attack. For instance, the energy barrier for a similar reaction on a related chloropyrimidine was found to be significantly higher for attack at one position versus another, explaining the observed regioselectivity. wuxiapptec.com Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the intended species.

Table 3: Calculated Energy Profile for a Model SₙAr Reaction (Illustrative Data)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (Attack at C4) | +15.2 |

| Meisenheimer Intermediate | -5.1 |

| Transition State 2 (Loss of Cl⁻) | +10.8 |

| Products | -20.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely based on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org Although predicting a specific activity for this compound requires a dataset of related molecules with known activities, the first step in any QSAR study is the calculation of molecular descriptors.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be categorized into several types: constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., partial charges, polarizability). For a series of pyrimidine derivatives, these descriptors are calculated for each molecule and then used to build a statistical model (e.g., using Multiple Linear Regression or Artificial Neural Networks) that relates them to the observed activity. nih.gov

For this compound, a wide range of descriptors would be calculated to characterize its physicochemical properties. These descriptors would then serve as the basis for predicting its potential biological activity by comparing it to established QSAR models for relevant pyrimidine analogues. journalwjbphs.comresearchgate.net

Table 4: Selected Molecular Descriptors for QSAR Analysis (Calculated for the Title Compound)

| Descriptor Class | Descriptor Name | Calculated Value (Illustrative) |

|---|---|---|

| Constitutional | Molecular Weight | 174.59 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | 58.8 Ų |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.1 |

| Geometric | Molecular Refractivity | 42.5 cm³ |

| Electronic | Total Dipole Moment | 2.5 D |

Role As a Versatile Building Block in Complex Chemical Synthesis

Precursor for Advanced Pyrimidine-Based Heterocycles and Scaffolds

The inherent reactivity of (4-Chloro-2-methoxypyrimidin-5-yl)methanol makes it an exceptional starting material for the synthesis of more complex pyrimidine-based heterocycles. The chloro group at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents.

Research on analogous 4-chloropyrimidine (B154816) systems demonstrates the feasibility of displacing the chloride with various nucleophiles. For instance, studies on 4-chloro-2-(trichloromethyl)pyrimidines have shown that they serve as valuable intermediates in substitution reactions for the synthesis of a variety of pyrimidine (B1678525) derivatives. thieme.deresearchgate.net This principle can be extended to this compound, where the C4-chloro atom can be displaced by amines, thiols, and alkoxides to generate libraries of 4-substituted pyrimidine-5-methanols.

Furthermore, the hydroxymethyl group at the C5 position can be readily oxidized to an aldehyde or a carboxylic acid, providing another handle for synthetic diversification. For example, the oxidation of the hydroxymethyl group would yield a 4-chloro-2-methoxypyrimidine-5-carbaldehyde, a key intermediate for the construction of fused pyrimidine systems through condensation reactions. While direct literature on this specific transformation for this compound is scarce, the synthesis of hydroxymethylpyrimidines is a known strategy to access such functionalized derivatives. clockss.org

Applications in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules in an efficient manner, which is crucial for the discovery of new biologically active compounds. scispace.comnih.gov this compound is an ideal scaffold for DOS due to its orthogonal reactive sites. The differential reactivity of the C4-chloro and C5-hydroxymethyl groups allows for stepwise and selective functionalization.

A hypothetical DOS strategy using this building block could involve a two-step sequence:

Parallel Nucleophilic Aromatic Substitution: The 4-chloro position can be reacted with a library of amines, thiols, or alcohols to generate a collection of 4-substituted-2-methoxypyrimidin-5-yl)methanols.

Parallel Modification of the Hydroxymethyl Group: The resulting library can then be subjected to a range of reactions at the hydroxymethyl position, such as esterification or etherification with a diverse set of carboxylic acids or alkyl halides, respectively.

This approach would rapidly generate a large and diverse library of compounds with variations at both the C4 and C5 positions of the pyrimidine ring. The principles of DOS have been successfully applied to the synthesis of fused pyrimidines, highlighting the potential of such strategies in creating molecular diversity. rsc.orgresearchgate.netdundee.ac.uk

Table 1: Hypothetical Diversity-Oriented Synthesis Scheme

| Step | Reaction Type | Reagent Library | Resulting Scaffold |

| 1 | Nucleophilic Aromatic Substitution | R¹-NH₂, R¹-SH, R¹-OH | (4-R¹-2-methoxypyrimidin-5-yl)methanol |

| 2 | Esterification / Etherification | R²-COOH, R²-X | (4-R¹-2-methoxypyrimidin-5-yl)methyl R²-carboxylate / ether |

Strategies for Constructing Fused and Spirocyclic Pyrimidine Systems

The construction of fused and spirocyclic systems containing a pyrimidine core is of significant interest in medicinal chemistry due to the conformational rigidity and novel three-dimensional shapes of these molecules. This compound can serve as a key precursor for such structures.

Fused Pyrimidine Systems:

The synthesis of fused pyrimidines often involves the annulation of a second ring onto the pyrimidine core. sci-hub.se A plausible strategy starting from this compound would involve:

Conversion of the hydroxymethyl group into a different functional group, such as an amine or a halide, after an initial SNAr reaction at the C4 position.

Intramolecular cyclization between the newly introduced group at C5 and a suitable substituent at C4 to form a fused ring system, such as a pyrimido[4,5-d]pyrimidine (B13093195) or a thieno[2,3-d]pyrimidine (B153573).

For example, a reaction of the C4 position with an amino acid ester would introduce a side chain capable of intramolecular cyclization with the C5-hydroxymethyl group (after its conversion to a suitable electrophile) to form a fused lactone or lactam. The synthesis of various fused pyrimidines, such as thiazolo[4,5-d]pyrimidines, has been reported through multi-step reactions involving functionalized pyrimidine precursors. researchgate.net

Spirocyclic Pyrimidine Systems:

The synthesis of spirocyclic pyrimidines is less common but represents an attractive area for generating novel chemical matter. A potential approach using this compound could involve a tandem reaction where a bifunctional nucleophile attacks the C4 position and subsequently reacts with the C5-hydroxymethyl group (or a derivative thereof) to form a spirocyclic ring system. While specific examples with the target compound are not available, the general principles of constructing spirocycles can be applied.

Stereocontrolled Synthesis of Pyrimidine Derivatives Utilizing this compound

Introducing stereocenters in a controlled manner is a cornerstone of modern drug design. The hydroxymethyl group of this compound offers a potential entry point for stereocontrolled synthesis.

One strategy could involve the enzymatic resolution of the racemic alcohol to provide access to the individual enantiomers. These enantiomerically pure building blocks could then be elaborated into chiral pyrimidine derivatives.

Alternatively, the hydroxymethyl group can be oxidized to the corresponding aldehyde, which can then undergo stereoselective additions with chiral nucleophiles or be used in asymmetric catalysis to introduce a new stereocenter at the α-position to the pyrimidine ring. While the broader field of stereocontrolled synthesis is vast, specific applications to pyrimidine systems often focus on the substituents rather than the core itself. However, the presence of the C5-hydroxymethyl group on this compound provides a handle for such stereoselective transformations, a feature not present in many other simple pyrimidine building blocks. The reactions of pyrimidine nucleosides with reactive groups at the C5 position demonstrate the potential for stereoselective modifications in this region of the molecule. nih.govresearchgate.net

Structure Activity Relationship Sar Studies at the Molecular Level

Molecular Recognition and Ligand-Target Binding Interactions of (4-Chloro-2-methoxypyrimidin-5-yl)methanol Derivatives

The binding of this compound derivatives to their biological targets is a complex interplay of various non-covalent interactions. While the specific targets for this exact parent compound are not extensively detailed in the public domain, studies on structurally related pyrimidine (B1678525) and imidazo[4,5-b]pyridine-based inhibitors offer valuable insights into potential binding modes. For instance, in related inhibitor scaffolds, hydrogen bonding interactions are frequently observed with key residues in the hinge region of protein kinases. mdpi.com The pyrimidine core itself can act as a scaffold, positioning key substituents in optimal orientations to interact with the target protein.

The 4-chloro substituent can play a crucial role in directing the binding of these molecules. It can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design, or it can serve as a synthetic handle for further modification. The 2-methoxy group can influence the electronic properties of the pyrimidine ring and may also be involved in hydrogen bonding or steric interactions within the binding pocket. The 5-hydroxymethyl group is a key hydrogen bond donor and acceptor, which can anchor the ligand to the target protein.

Elucidation of Molecular Mechanisms of Action in Preclinical In Vitro Systems

The molecular mechanisms of action for derivatives of this compound are often investigated using a variety of in vitro cellular and biochemical assays. For example, in the context of anticancer research, derivatives of related heterocyclic compounds have been evaluated for their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation and survival. mdpi.com

Studies on analogous compounds have utilized techniques such as molecular docking to predict binding modes and fragment molecular orbital (FMO) methods to analyze the interaction energies between the ligand and individual amino acid residues of the target protein. mdpi.com These computational approaches help to elucidate how modifications to the core structure affect binding affinity and subsequent biological activity. For instance, the substitution of the chloro group with other halogens or different functional groups can significantly alter the interaction profile. mdpi.com

Rational Design and Synthesis of Analogs Based on Molecular Interaction Profiles

The rational design of novel analogs of this compound is guided by an understanding of their molecular interaction profiles. Once a lead compound is identified and its binding mode is understood, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of such analogs often involves multi-step reaction sequences. The pyrimidine core can be constructed through various well-established chemical methods. Subsequent modifications at the 2, 4, and 5 positions can be achieved through a range of reactions, including nucleophilic aromatic substitution of the 4-chloro group, and modification of the 5-hydroxymethyl group. For example, the synthesis of pyrazoline-containing thiopyrano[2,3-d]thiazoles has been described, showcasing the intricate synthetic routes that can be employed to generate complex heterocyclic systems from simpler building blocks. mdpi.com

Influence of Substituents on Molecular Conformation and Binding Affinity

The nature of the substituents on the pyrimidine ring has a profound impact on the molecule's conformation and its binding affinity for a target. The size, electronegativity, and hydrogen bonding capacity of the substituents all play a critical role.

Computational studies on related inhibitors have shown that even single atomic substitutions can lead to significant changes in biological activity, which may not always be predictable by simple docking scores alone. mdpi.com More detailed analyses of electrostatic and charge transfer energies are often necessary to understand the subtle effects of different substituents. mdpi.com

Below is a hypothetical data table illustrating how binding affinity might be affected by substitutions at the 4-position of a (2-methoxypyrimidin-5-yl)methanol (B1422741) core, based on general principles of medicinal chemistry.

| Compound ID | 4-Substituent | Target Binding Affinity (IC₅₀, nM) |

| 1 | -Cl | 50 |

| 2 | -F | 75 |

| 3 | -Br | 40 |

| 4 | -I | 35 |

| 5 | -CN | 120 |

| 6 | -CH₃ | 250 |

This table illustrates that halogen substituents are generally favorable for binding, with larger halogens potentially forming stronger halogen bonds. In contrast, a polar cyano group or a small alkyl group might be less favorable, highlighting the sensitivity of the binding pocket to the properties of this substituent.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Synthetic Pathways

The advancement of synthetic organic chemistry continually seeks to improve efficiency, reduce environmental impact, and enhance safety. For (4-Chloro-2-methoxypyrimidin-5-yl)methanol, future research is anticipated to focus on developing greener and more atom-economical synthetic routes. This includes the exploration of novel catalysts, alternative solvent systems, and energy-efficient reaction conditions.

Key areas for development include:

Catalytic C-H Activation: Direct functionalization of the pyrimidine (B1678525) core through C-H activation would represent a significant advancement over traditional multi-step methods, improving atom economy by avoiding the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to higher selectivity and milder reaction conditions, reducing the generation of hazardous waste.

Mechanochemistry: Employing mechanical force to drive chemical reactions, known as mechanochemistry, could reduce or eliminate the need for bulk solvents, leading to more environmentally friendly processes.

| Pathway Type | Potential Advantage | Research Focus |

| Catalytic C-H Activation | Improved atom economy, reduced steps | Development of selective catalysts |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering |

| Mechanochemistry | Reduced solvent waste | Optimization of reaction conditions |

Exploration of Undiscovered Reactivity Modes and Novel Derivatizations

The inherent reactivity of the functional groups in this compound provides a rich landscape for further exploration. The chloro group is a prime site for nucleophilic substitution, the methoxy (B1213986) group can be a target for demethylation to unmask a hydroxyl group, and the hydroxymethyl group can undergo a variety of transformations.

Future research is expected to delve into:

Cross-Coupling Reactions: Expanding the scope of palladium, nickel, or copper-catalyzed cross-coupling reactions at the chloro position to introduce a wider variety of substituents, such as aryl, alkyl, and amino groups.

Electrophilic Aromatic Substitution: Investigating the potential for direct electrophilic substitution on the pyrimidine ring, which is typically electron-deficient, through the use of highly reactive electrophiles or by modulating the electronic properties of the ring.

Derivatization of the Hydroxymethyl Group: Moving beyond simple oxidation or esterification to explore more complex transformations, such as its use as a handle for solid-phase synthesis or for the introduction of reporter groups for biological assays.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation. mdpi.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. mdpi.com

The integration of the synthesis and derivatization of this compound into flow chemistry platforms could lead to:

On-Demand Synthesis: The ability to produce the compound and its derivatives as needed, reducing the need for storage of potentially reactive intermediates.

High-Throughput Screening: The use of automated flow systems to rapidly synthesize a library of derivatives for biological or materials screening.

Process Intensification: Achieving higher productivity in a smaller footprint compared to traditional batch processes. mdpi.com

Applications in Materials Science

While pyrimidine derivatives are well-established in medicinal chemistry, their potential in materials science remains relatively untapped. The rigid, aromatic structure of the pyrimidine ring, combined with the potential for extensive derivatization, makes this compound an attractive scaffold for the development of novel functional materials.

Emerging applications could include:

Functional Polymers: Incorporation of the pyrimidine unit into polymer backbones or as pendant groups to impart specific properties, such as thermal stability, conductivity, or photoluminescence.

Liquid Crystals: The anisotropic nature of the pyrimidine ring could be exploited in the design of new liquid crystalline materials for display technologies.

Fluorescent Dyes: Derivatization with extended conjugated systems could lead to the development of novel fluorescent probes for bio-imaging or as components in organic light-emitting diodes (OLEDs). The study of related compounds has shown the potential for creating dyes with interesting solvatochromic effects. mdpi.com

Advanced Spectroscopic Characterization Techniques for Real-Time Monitoring of Reactions

To optimize synthetic pathways and gain deeper mechanistic insights, the application of advanced spectroscopic techniques for real-time reaction monitoring is crucial. Techniques such as in-situ NMR, Raman spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) can provide valuable information on reaction kinetics, the formation of intermediates, and the influence of reaction parameters.

Future research in this area will likely involve:

Process Analytical Technology (PAT): Implementing PAT tools for the continuous monitoring and control of reactions involving this compound, particularly in flow chemistry setups.

Computational Modeling: Combining experimental spectroscopic data with computational methods, such as Density Functional Theory (DFT), to predict and understand the spectroscopic properties of the compound and its derivatives, as has been done for similar molecules. mdpi.com This can aid in the interpretation of complex spectra and the design of molecules with desired photophysical properties.

| Technique | Information Gained | Application |

| In-situ NMR | Reaction kinetics, intermediate identification | Mechanistic studies |

| Raman Spectroscopy | Molecular vibrations, functional group changes | Real-time process monitoring |

| FTIR Spectroscopy | Functional group analysis | Reaction completion analysis |

| DFT Calculations | Theoretical spectra, electronic properties | Interpretation and design |

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing (4-Chloro-2-methoxypyrimidin-5-yl)methanol?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction. Starting with 4-chloro-2-methoxypyrimidine, the hydroxymethyl group is introduced at the 5-position using formaldehyde under basic conditions (e.g., NaOH). Purification is achieved via column chromatography or recrystallization.

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | 4-Chloro-2-methoxypyrimidine | Core structure | |

| 2 | Formaldehyde, NaOH (40–60°C) | Hydroxymethylation | |

| 3 | Column chromatography (silica gel, EtOAc/hexane) | Purification |

Key Considerations:

- Monitor reaction progress via TLC.

- Optimize base concentration to minimize side reactions (e.g., over-oxidation).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Gloves, goggles, lab coat, and N95 mask.

- Ventilation: Use a fume hood to avoid inhalation of volatile byproducts (e.g., formaldehyde).

- Waste Disposal: Segregate halogenated waste and use certified disposal services .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing.

Advanced: How can contradictions in reported reaction yields be systematically addressed?

Methodological Answer:

Contradictions often arise from variable parameters (temperature, reagent purity, or solvent polarity). Use a Design of Experiments (DoE) approach:

Identify Variables: Catalyst type, reaction time, temperature.

Statistical Analysis: Apply ANOVA to determine significant factors.

Reproducibility: Validate under controlled conditions (e.g., inert atmosphere).

Cross-Reference: Compare with analogous compounds (e.g., methylthio derivatives) to identify substituent effects .

Advanced: How is X-ray crystallography employed to resolve its crystal structure?

Methodological Answer:

Crystal Growth: Use slow evaporation (e.g., ethanol/water mixture) to obtain single crystals.

Data Collection: Perform high-resolution diffraction (Mo-Kα radiation, λ = 0.71073 Å).

Refinement: Apply SHELXL for structure solution and refinement. Compare bond lengths/angles with similar pyrimidines (e.g., 4-methyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.